molecular formula C9H13ClN2O2 B12327129 3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione

3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B12327129
M. Wt: 216.66 g/mol
InChI Key: FNEQOVOLKIIMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by its unique substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with commercially available precursors such as 2,4-dioxo-5-chloropyrimidine.

    Alkylation: Introduction of the tert-butyl and methyl groups through alkylation reactions using appropriate alkyl halides.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysts: Use of efficient and cost-effective catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions.

    Hydrolysis: The dione structure can be hydrolyzed to form corresponding acids or alcohols.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative.

Scientific Research Applications

3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Pathways: Modulating biochemical pathways related to its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorouracil: A similar pyrimidine derivative with a chlorine substituent.

    6-Methyluracil: Another pyrimidine compound with a methyl group.

    2,4-Dioxo-5-chloropyrimidine: A precursor in the synthesis of the target compound.

Uniqueness

3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione is unique due to the combination of its tert-butyl, chloro, and methyl substituents, which may impart distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-tert-butyl-5-chloro-6-methyl-5H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h6H,1-4H3

InChI Key

FNEQOVOLKIIMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C(=O)C1Cl)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.